N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
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Overview
Description
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 4-chlorobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
- N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide
- N-[(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-2-furancarboxamide
Uniqueness
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and methoxy groups, along with the sulfonamide moiety, allows for a wide range of chemical modifications and biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3S/c1-21-12-4-7-14(15)10(8-12)9-17-18-22(19,20)13-5-2-11(16)3-6-13/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJICZFJQLSNG-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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